molecular formula C9H13NO B14879233 4-Ethynyl-1-isopropylpyrrolidin-2-one

4-Ethynyl-1-isopropylpyrrolidin-2-one

Cat. No.: B14879233
M. Wt: 151.21 g/mol
InChI Key: RMKKLVURVFSZGC-UHFFFAOYSA-N
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Description

4-Ethynyl-1-isopropylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly found in both natural and synthetic compounds .

Preparation Methods

The synthesis of 4-Ethynyl-1-isopropylpyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Ethynyl-1-isopropylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrrolidine derivatives can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These processes are crucial for the compound’s biological activities and its role as a synthon in organic synthesis.

Comparison with Similar Compounds

4-Ethynyl-1-isopropylpyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine, pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to variations in their biological activities and reactivity.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-ethynyl-1-propan-2-ylpyrrolidin-2-one

InChI

InChI=1S/C9H13NO/c1-4-8-5-9(11)10(6-8)7(2)3/h1,7-8H,5-6H2,2-3H3

InChI Key

RMKKLVURVFSZGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(CC1=O)C#C

Origin of Product

United States

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